molecular formula C11H14BrNO B1383910 4-Bromo-3-[(cyclobutylamino)methyl]phenol CAS No. 1876152-99-6

4-Bromo-3-[(cyclobutylamino)methyl]phenol

Cat. No. B1383910
CAS RN: 1876152-99-6
M. Wt: 256.14 g/mol
InChI Key: DCBQDTOPPZWCBK-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenol is a brominated phenol . It participates in the total synthesis of 3-methylcalix .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-3-[(cyclobutylamino)methyl]phenol” are not available, 4-Bromo-3-methylphenol may be used in the synthesis of bromo [2-methyl-4- [2- ( t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphopshine)nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- ( t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-methylphenol is BrC6H3(CH3)OH . The molecular weight is 187.03 .


Physical And Chemical Properties Analysis

4-Bromo-3-methylphenol has a melting point of 59-61 °C and a boiling point of 142-145 °C/23 mmHg . It appears as a white to off-white crystalline powder or chunks .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis:

    • A study by Güntepe et al. (2012) explored the synthesis of a similar compound, 2-bromo-4-chloro-6-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol, including its molecular and crystal structure analysis through various spectroscopic methods and X-ray single crystal diffraction (Güntepe et al., 2012).
  • Crystal Structure and Theoretical Studies:

    • Khalaji et al. (2017) conducted a study on a Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, characterizing it through elemental analyses, spectroscopy, and X-ray single-crystal diffraction. The molecular geometry was compared with theoretical calculations (Khalaji et al., 2017).
  • Antimicrobial Properties:

    • Zhang et al. (2008) investigated the antimicrobial properties of a Schiff base compound, 4-bromo-2-[(3-methylpyridin-2-ylimino)methyl]phenol. This study included structural characterization and evaluation of its moderate antimicrobial properties (Zhang et al., 2008).
  • Antibacterial Evaluation:

    • A 2015 study by Zhou et al. focused on the synthesis and antibacterial evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives against various bacterial strains (Zhou et al., 2015).
  • Green Synthesis and Biological Activities:

    • Zulfiqar et al. (2020) reported on the green synthesis and characterization of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base. This compound demonstrated urease inhibitory activity and antioxidant potential, highlighting its potential applications in medicine and agriculture (Zulfiqar et al., 2020).
  • Polymorphism and Thermochromism:

    • Mason et al. (2020) discovered a new polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol, examining its crystal structure and noting its distinct dihedral angle between the aromatic rings compared to previous polymorphs. This study contributes to understanding the compound's structural diversity (Mason et al., 2020).

Safety and Hazards

4-Bromo-3-methylphenol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4-bromo-3-[(cyclobutylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-5-4-10(14)6-8(11)7-13-9-2-1-3-9/h4-6,9,13-14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBQDTOPPZWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-[(cyclobutylamino)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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